![molecular formula C11H20F2N2 B1490933 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-amine CAS No. 2097992-72-6](/img/structure/B1490933.png)
3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-amine
Overview
Description
Scientific Research Applications
Optical Activity in NIR Range
Chiral benzo-fused aza-BODIPYs, incorporating a structure related to 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-amine, demonstrate optical activity extending into the near-IR (NIR) range. This represents a significant advancement in the development of chiral BODIPYs with NIR optical activity, crucial for applications in optical electronics and bioimaging (Zhang et al., 2016).
Reaction with Alcohols
The compound has been explored in reactions with ethyl or isopropyl alcohols, leading to derivatives with potential applications in synthetic chemistry and materials science. For instance, perfluoro-2-methylpent-2-en-3-yl isothiocyanate reacts with alcohols to give derivatives that have been analyzed for their structural and chemical properties (Furin et al., 1998).
Fluoroindene Derivatives
In research focusing on fluoroindenes, related compounds have been synthesized and reacted with ammonia and aliphatic amines. These studies provide insights into the reactivity and potential utility of fluoroindene derivatives in developing new materials and chemicals with unique properties (Chuikov et al., 1990).
Hexadentate Ligands for Metal Ions
Hexadentate N3O3 amine phenol ligands have been prepared and characterized, showcasing the utility of such compounds in coordinating with Group 13 metal ions. This research highlights the potential for creating complex metal-ligand systems for applications in catalysis and material science (Liu et al., 1993).
Pyridazinone Synthesis
The structure of interest has been utilized in the synthesis of polysubstituted pyridazinones, demonstrating the versatility of sequential nucleophilic aromatic substitution processes. This work is relevant for drug discovery, providing a method to access polyfunctional systems that could serve as pharmaceutical leads (Pattison et al., 2009).
Inhibition of Carbon Steel Corrosion
Tertiary amines derived from compounds similar to 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-amine have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These studies offer insights into the development of corrosion inhibitors for industrial applications (Gao et al., 2007).
properties
IUPAC Name |
3-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)4-1-3-9-7-15(6-2-5-14)8-10(9)11/h9-10H,1-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEXUDFHYZDEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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